molecular formula C10H8BrN3O B1330769 1-(4-Bromophenacyl)-1,2,4-triazole CAS No. 60850-59-1

1-(4-Bromophenacyl)-1,2,4-triazole

Cat. No.: B1330769
CAS No.: 60850-59-1
M. Wt: 266.09 g/mol
InChI Key: DCGCIVKFFKKGNN-UHFFFAOYSA-N
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Description

1-(4-Bromophenacyl)-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a 4-bromophenacyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenacyl)-1,2,4-triazole can be synthesized through the reaction of 4-bromophenacyl bromide with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenacyl)-1,2,4-triazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenacyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering its electronic properties.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as DMF or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Cyclization Products: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

1-(4-Bromophenacyl)-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenacyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenacyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(4-Chlorophenacyl)-1,2,4-triazole
  • 1-(4-Methylphenacyl)-1,2,4-triazole
  • 1-(4-Nitrophenacyl)-1,2,4-triazole

Uniqueness: 1-(4-Bromophenacyl)-1,2,4-triazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and binding interactions, making it a valuable scaffold for the design of novel bioactive molecules .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGCIVKFFKKGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345268
Record name 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60850-59-1
Record name 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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